rac D-205 Dye
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Overview
Description
rac D-205 Dye: is a synthetic dye known for its vibrant color and unique chemical properties. It is widely used in various scientific research applications due to its stability and reactivity. The molecular formula of this compound is C48H47N3O4S3, and it has a molecular weight of 826.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac D-205 Dye involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functional Group Introduction: Various functional groups, such as thiazolidine and indoline, are introduced through nucleophilic substitution and cyclization reactions.
Final Assembly: The final dye molecule is assembled through a series of coupling reactions, resulting in the formation of the complete this compound structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: rac D-205 Dye undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation states, which can alter its color and reactivity.
Reduction: Reduction reactions can lead to the formation of reduced forms of the dye, which may have different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
rac D-205 Dye has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological samples for microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied in the manufacturing of textiles, plastics, and other materials for coloration purposes.
Mechanism of Action
The mechanism of action of rac D-205 Dye involves its interaction with specific molecular targets, such as proteins and nucleic acids. The dye binds to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. This binding can lead to changes in the target’s structure and function, which can be detected through various analytical techniques .
Comparison with Similar Compounds
rac D-205 Dye is unique due to its specific chemical structure and properties. Similar compounds include:
Indoline Dyes: These dyes have similar core structures but differ in their functional groups and reactivity.
Thiazolidine Dyes: These dyes share the thiazolidine ring but have different substituents.
Anthraquinone Dyes: These dyes are structurally different but have similar applications in coloration and staining.
This compound stands out due to its stability, vibrant color, and versatility in various applications, making it a valuable compound in scientific research and industry.
Properties
CAS No. |
1093486-14-6 |
---|---|
Molecular Formula |
C48H47N3O4S3 |
Molecular Weight |
826.1 g/mol |
IUPAC Name |
2-[(2E,5E)-5-[[(3aR,8bR)-4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C48H47N3O4S3/c1-2-3-4-5-6-13-27-49-46(55)44(58-48(49)56)47-50(31-43(52)53)45(54)42(57-47)30-33-23-26-41-39(29-33)37-19-14-20-40(37)51(41)36-24-21-32(22-25-36)28-38(34-15-9-7-10-16-34)35-17-11-8-12-18-35/h7-12,15-18,21-26,28-30,37,40H,2-6,13-14,19-20,27,31H2,1H3,(H,52,53)/b42-30+,47-44+/t37-,40-/m1/s1 |
InChI Key |
WZGXSNHXTGGEGJ-XPXSWUFESA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C\2/N(C(=O)/C(=C\C3=CC4=C(C=C3)N([C@H]5[C@@H]4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)/S2)CC(=O)O)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C2N(C(=O)C(=CC3=CC4=C(C=C3)N(C5C4CCC5)C6=CC=C(C=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8)S2)CC(=O)O)SC1=S |
Synonyms |
(2E,5E)-rel-5-[[(3aR,8bR)-4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-2-(3-octyl-4-oxo-2-thioxo-5-thiazolidinylidene)-4-oxo-3-thiazolidineacetic Acid; |
Origin of Product |
United States |
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